Dimethyl isosorbide

概要

説明

It is widely used in the pharmaceutical and cosmetic industries due to its ability to solubilize poorly water-soluble active ingredients and enhance penetration through the epidermis . Dimethyl isosorbide is stable to hydrolysis, miscible with water and most organic solvents, and does not hydrolyze at acidic pH .

準備方法

Dimethyl isosorbide is synthesized primarily through the etherification of isosorbide, a bio-based platform chemical, in the presence of basic or acid catalysts and different alkylating agents . One of the most promising alkylating agents is dimethyl carbonate due to its good biodegradability and low toxicity . The reaction conditions are optimized using nitrogen organocatalyst N-methyl pyrrolidine, which promotes high-yielding methylation of isosorbide . The purification of this compound from the reaction mixture is achieved through column chromatography and distillation at reduced pressure .

化学反応の分析

Dimethyl isosorbide undergoes various chemical reactions, including:

Methylation: Conducted in the presence of a strong base and dimethyl carbonate, leading to the formation of methylated derivatives.

Carboxymethylation: Carried out with dimethyl carbonate and a weak base, resulting in high-yielding synthesis of dicarboxymethyl derivatives.

Substitution Reactions: This compound can participate in bimolecular nucleophilic substitution reactions with dimethyl carbonate.

Common reagents used in these reactions include dimethyl carbonate, strong bases (e.g., sodium hydroxide), and weak bases (e.g., potassium carbonate) . Major products formed from these reactions include methylated and carboxymethylated derivatives .

科学的研究の応用

Pharmaceutical Applications

DMI has been extensively researched for its use as a solvent and carrier in pharmaceutical formulations.

Solvent Carrier for Drugs

DMI serves as an effective solvent carrier for various pharmaceuticals, enhancing drug solubility and stability. Notably:

- Aspirin Formulations : DMI has been utilized in the formulation of stable liquid compositions of acetylsalicylic acid (aspirin). Studies indicate that DMI prevents the hydrolysis and transesterification of aspirin, ensuring its efficacy over time .

- Steroid Solubility : Research has demonstrated that DMI enhances the solubility of nonpolar drugs such as prednisone and dexamethasone when used in binary solvent systems with water or propylene glycol. The maximum solubility was observed at specific DMI concentrations, indicating its potential as a cosolvent .

Drug Permeation Enhancer

DMI is being investigated for its role in enhancing drug permeation across biological membranes. Its ability to form hydrogen bonds with water and other solvents allows for improved drug delivery systems .

Cosmetic Applications

DMI is increasingly used in cosmetic formulations due to its skin-friendly properties:

- Solubilizing Agent : DMI acts as a solubilizing agent for active ingredients in creams and lotions, improving the texture and absorption of products applied to the skin.

- Emollient Properties : Its low viscosity and non-greasy feel make DMI an ideal emollient in cosmetic formulations, providing hydration without leaving a heavy residue.

Material Science Applications

DMI's chemical properties also lend themselves to various applications in material science:

Green Solvent

DMI is recognized as a green alternative to conventional dipolar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its biodegradability and low toxicity make it suitable for sustainable practices in chemical processes .

Polymer Synthesis

DMI has been explored for synthesizing bio-based polymers:

- Polycarbonate Production : The reaction of DMI with dimethyl carbonate (DMC) can yield poly(isosorbide carbonate), which has applications in biodegradable plastics . This process showcases DMI's potential in creating environmentally friendly materials.

Case Study 1: Aspirin Stability

A study evaluated the stability of aspirin in DMI compared to traditional solvents. The findings indicated that aspirin maintained its integrity over extended periods when formulated with DMI, demonstrating its effectiveness as a stabilizing agent .

Case Study 2: Steroid Solubility Enhancement

In another investigation, the solubility of steroids was assessed in various solvent mixtures containing DMI. Results showed that DMI significantly increased the solubility of prednisone, confirming its role as an effective cosolvent for pharmaceutical applications .

Data Tables

作用機序

Dimethyl isosorbide exerts its effects primarily through its solvent properties. It enhances the solubility and penetration of active ingredients by interacting with the lipid bilayer of the epidermis, thereby improving the stability and performance of formulations . The molecular targets and pathways involved include the enhancement of hydrophilic active delivery and the stabilization of formulations susceptible to hydrolysis or transesterification .

類似化合物との比較

Dimethyl isosorbide is compared with other similar compounds, such as:

Dimethyl sulfoxide: Both are used as solvents, but this compound is bio-based and has lower toxicity.

Dimethylformamide: Similar solvent properties, but this compound is considered a greener alternative.

Monoalkyl derivatives of isosorbide: These are non-ionic hydrotropes used as solubilizing agents in aqueous formulations.

This compound stands out due to its excellent solvent properties, bio-based origin, and low toxicity, making it a preferred choice in various applications .

生物活性

Dimethyl isosorbide (DMI) is a versatile compound derived from isosorbide, which has garnered attention for its biological activity, particularly in pharmaceutical and cosmetic applications. This article explores the biological properties, mechanisms of action, and potential applications of DMI, supported by data tables and case studies.

DMI is a colorless, water-miscible liquid with a high boiling point (235 °C) and relatively low viscosity. It can be synthesized through various methods, notably from D-sorbitol using dimethyl carbonate (DMC) as a reagent. The process involves the dehydration of D-sorbitol in the presence of DMC under catalytic conditions, yielding high purity and yield of DMI .

Mechanisms of Biological Activity

DMI exhibits several biological activities that are primarily attributed to its solubilizing properties and ability to enhance drug delivery:

- Solubilization and Cosolvency : DMI acts as an effective cosolvent for nonpolar drugs, improving their solubility in aqueous systems. Studies have shown that DMI can significantly enhance the solubility of steroids like prednisone and dexamethasone when mixed with water or propylene glycol . The optimal solubility is achieved at specific concentration ratios, indicating that DMI's interactions with solvent molecules play a crucial role in its effectiveness as a pharmaceutical vehicle.

- Penetration Enhancement : Research indicates that while DMI does not significantly enhance the skin permeation of various lipophilic active ingredients alone, it may improve the overall solubility of these compounds within formulations . This effect suggests that DMI could be utilized in topical applications to optimize drug delivery through the skin barrier.

- Biocompatibility : The biocompatibility of DMI has been highlighted in studies involving polymer formulations where it was incorporated into biobased polyurethanes. These formulations exhibited superior mechanical properties and resilience compared to traditional polyether-based elastomers, suggesting potential applications in medical devices .

Applications in Pharmaceutical Formulations

DMI's unique properties make it suitable for various pharmaceutical formulations:

- Drug Delivery Systems : Its ability to enhance solubility and stability allows for improved formulation of poorly soluble drugs. For instance, formulations containing DMI have shown enhanced efficacy in delivering active pharmaceutical ingredients (APIs) across biological membranes.

- Transdermal Systems : Although studies suggest limited enhancement of skin permeation when used alone, DMI's role as a solvent can be pivotal when combined with other penetration enhancers or in specific emulsion systems .

Case Study 1: Solubilization of Steroids

A study investigated the solubilization behavior of DMI with steroids such as prednisone. The results indicated that the maximum solubility was achieved at a DMI/water ratio of approximately 1:2, demonstrating its effectiveness as a cosolvent for enhancing steroid solubility .

Case Study 2: Skin Permeation Studies

Data Table: Summary of Biological Activities

特性

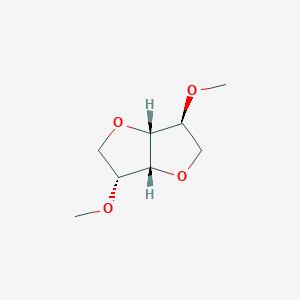

IUPAC Name |

(3S,3aR,6R,6aR)-3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3/t5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJYDZQQVZJMPP-ULAWRXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COC2C1OCC2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019399 | |

| Record name | Dimethyl isosorbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | D-Glucitol, 1,4:3,6-dianhydro-2,5-di-O-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5306-85-4 | |

| Record name | Dimethyl isosorbide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5306-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4:3,6-Dianhydro-2,5-di-O-methyl-D-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005306854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5306-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5306-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucitol, 1,4:3,6-dianhydro-2,5-di-O-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl isosorbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4:3,6-dianhydro-2,5-di-O-methyl-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ISOSORBIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA6A6V432S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Dimethyl isosorbide has the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol.

ANone: DMI has shown remarkable efficiency as a solvent for the alkaline hydrolysis of waste polyethylene terephthalate (PET) into terephthalic acid. [] This process is highly relevant for plastic recycling and promoting a circular economy.

ANone: Yes, DMI has been successfully incorporated into transdermal therapeutic systems. Research indicates its potential to enhance the delivery of both hydrophilic and lipophilic drugs across the skin. [, , ]

ANone: While DMI is generally stable, its compatibility with certain active pharmaceutical ingredients (APIs) needs consideration. Research has shown that impurities present in commercial grades of DMI can impact the stability of APIs like benzocaine and indomethacin. []

ANone: Using chromatographically refined DMI can significantly improve the stability of APIs compared to unpurified grades. [] Additionally, incorporating antioxidants into formulations can enhance the stability of DMI, particularly in the presence of compounds like benzoyl peroxide. []

ANone: DMI exhibits a unique solubility profile, being miscible with both water and various organic solvents. This property makes it a versatile solvent for diverse applications. [, ]

ANone: The solubility of mangiferin, a polyphenol with poor aqueous solubility, was investigated in various solvents. The results showed that DMI exhibited higher solubilizing capacity for mangiferin compared to propylene glycol, glycerin, and ethanol, but lower than ethoxydiglycol and polyethylene glycols. []

ANone: Yes, DMI can be synthesized directly from D-sorbitol using dimethyl carbonate (DMC) as a green reagent and solvent. [, , ] This method aligns with sustainable chemistry practices by minimizing hazardous reagents and waste generation.

ANone: DMC offers several advantages as a methylating agent in DMI synthesis. It's a safer, less toxic alternative to traditional alkylating agents like methyl halides and dimethyl sulfate. Moreover, DMC acts as both a reagent and a solvent in the reaction, simplifying the process. [, , , ]

ANone: Research has explored the use of heterogeneous catalysts for DMI synthesis from isosorbide and DMC. [] This approach offers potential advantages in terms of catalyst separation, reusability, and process economics.

ANone: Yes, N-methyl pyrrolidine has demonstrated high efficiency as an organocatalyst for the methylation of isosorbide using DMC to produce DMI. [] This method avoids the use of metal-based catalysts, contributing to a greener process.

ANone: DMI has been shown to improve the color intensity and uniformity of dihydroxyacetone (DHA)-containing self-tanning creams. [, ] This effect is attributed to its penetration-enhancing properties, improving DHA delivery into the skin.

ANone: Combining DMI with potassium nitrate in a hydroxyethyl cellulose gel significantly improves the penetration of potassium nitrate into mucosal tissues. This leads to enhanced pain relief and faster healing of aphthous ulcers. []

ANone: DMI has proven effective as a green solvent for extracting cathode active materials from spent lithium-ion batteries. [] This is a crucial step in direct cathode recycling, promoting resource efficiency and reducing electronic waste.

ANone: Research has explored the use of DMI as a green solvent in fabricating poly(vinylidene fluoride)- and poly(ether sulfone)-based membranes for ultrafiltration and microfiltration applications. [] This highlights DMI's potential in developing sustainable membrane technologies.

ANone: DMI is considered a safer and more environmentally friendly alternative to traditional dipolar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dimethylacetamide (DMAc). [] This is because DMI is derived from renewable resources and has a lower toxicity profile.

ANone: Besides its favorable safety and environmental profile, DMI also possesses a high boiling point (246 °C), making it suitable for reactions requiring elevated temperatures. [] This characteristic makes it a valuable solvent in various chemical processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。